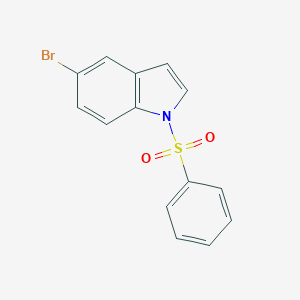

5-Bromo-1-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379892 | |

| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118757-11-2 | |

| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-(phenylsulfonyl)-1H-indole spectroscopic data (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-(phenylsulfonyl)-1H-indole

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a compound of interest in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

This compound is an indole derivative characterized by a bromine atom at the 5-position of the indole ring and a phenylsulfonyl group attached to the indole nitrogen. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The phenylsulfonyl group acts as a strong electron-withdrawing group, which deshields the protons and carbons of the indole ring system. The bromine atom further modulates the electronic distribution and provides a characteristic isotopic signature in mass spectrometry.

A thorough spectroscopic analysis is crucial for confirming the successful synthesis and purity of this compound. The following sections will delve into the specific details of each major spectroscopic technique.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the phenylsulfonyl group. The electron-withdrawing nature of the sulfonyl group causes a general downfield shift of the indole protons compared to unsubstituted indole.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~6.6 | d | ~3.9 | 1H |

| H-3 | ~7.5 | d | ~3.9 | 1H |

| H-4 | ~7.8 | d | ~8.7 | 1H |

| H-6 | ~7.4 | dd | ~8.7, 2.1 | 1H |

| H-7 | ~8.0 | d | ~2.1 | 1H |

| H-2', H-6' | ~7.9 | m | 2H | |

| H-3', H-5' | ~7.5 | m | 2H |

| H-4' | ~7.6 | m | | 1H |

Expertise & Experience in Interpretation:

-

The protons at positions 2 and 3 of the indole ring will appear as doublets due to their coupling to each other.

-

The protons on the benzene ring of the indole moiety (H-4, H-6, and H-7) will show a characteristic splitting pattern. H-7 is expected to be the most downfield of this trio due to its proximity to the electronegative nitrogen and the deshielding effect of the sulfonyl group.

-

The protons of the phenylsulfonyl group will appear in the aromatic region, likely as complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. As with the proton spectrum, the sulfonyl group will influence the chemical shifts of the indole carbons.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~108 |

| C-3 | ~125 |

| C-3a | ~130 |

| C-4 | ~124 |

| C-5 | ~116 |

| C-6 | ~128 |

| C-7 | ~114 |

| C-7a | ~135 |

| C-1' | ~138 |

| C-2', C-6' | ~127 |

| C-3', C-5' | ~129 |

| C-4' | ~134 |

Expertise & Experience in Interpretation:

-

The carbon bearing the bromine atom (C-5) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

The carbons of the phenylsulfonyl group will show typical resonances for a substituted benzene ring.

-

Quaternary carbons (C-3a, C-7a, C-1') can be identified by their lower intensity in a standard broadband decoupled spectrum or by using spectral editing techniques like DEPT.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[1] The solution height should be around 4-5 cm.[1]

-

Spectrometer Setup:

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the sulfonyl group and the aromatic rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1370-1350 | Strong | Asymmetric SO₂ stretch |

| 1180-1160 | Strong | Symmetric SO₂ stretch |

| ~1100 | Medium | C-N stretch |

| 800-600 | Strong | C-H out-of-plane bending, C-Br stretch |

Expertise & Experience in Interpretation:

-

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.[4][5][6] The presence of these two intense bands is a strong indicator of the phenylsulfonyl moiety.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene and indole rings.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

This method is often preferred for solid samples due to its simplicity and the absence of interfering absorbances from a mulling agent or solvent.[7]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.[7]

-

Film Casting: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[7][8]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[7] A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of the halogens.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[9]

-

M⁺ for C₁₄H₁₀⁷⁹BrNO₂S: m/z = 334.96

-

[M+2]⁺ for C₁₄H₁₀⁸¹BrNO₂S: m/z = 336.96

-

-

Major Fragmentation Pathways: Electron impact ionization is likely to cause fragmentation of the molecule. Key fragmentations could include:

-

Loss of the phenylsulfonyl radical (•SO₂Ph), m/z = 141.

-

Loss of SO₂ (m/z = 64).

-

Fragmentation of the phenyl group (loss of C₆H₅, m/z = 77).

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are common techniques for the analysis of such compounds.[10][11]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane for GC-MS).

-

Injection: Inject a small volume of the solution into the chromatograph. The chromatography step separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic and multi-technique approach is employed. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating dataset that confirms the molecular structure and can be used to assess the purity of the compound. The insights and protocols detailed in this guide are designed to empower researchers in their synthetic and analytical endeavors.

References

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). [Source Not Available]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

- Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. (n.d.). [Source Not Available]

-

Infrared spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI Blog. Retrieved from [Link]

-

Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]

-

Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2021). ASTM International. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF. (2025). ResearchGate. Retrieved from [Link]

- General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (n.d.). [Source Not Available]

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Semantic Scholar. Retrieved from [Link]

-

5-bromo-1-(phenylsulfonyl)indoline - ¹H NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

5-bromo-1-(phenylsulfonyl)indoline - FTIR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide. (2017). Semantic Scholar. Retrieved from [Link]

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). [Source Not Available]

-

NMR Spectroscopy. (n.d.). MSU Chemistry. Retrieved from [Link]

- Chapter 5: Acquiring ¹H and ¹³C Spectra. (2018).

- Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (n.d.). [Source Not Available]

-

¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

5-Bromoindole. (n.d.). PubChem. Retrieved from [Link]

- Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Inform

-

¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0219527). (n.d.). NP-MRD. Retrieved from [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Indole at BMRB. (n.d.). BMRB. Retrieved from [Link]

-

The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). NIH. Retrieved from [Link]

-

5-Bromo-1'-[4-methylphenyl)sulfonyl]-3,4'-bi-1H-indole - MS (GC) Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- 5-bromoindole preparation method. (n.d.). Google Patents.

- Method for preparing 5-bromoindole. (n.d.). Google Patents.

-

1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (n.d.). Arkat USA. Retrieved from [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. Retrieved from [Link]

-

5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)-1H-indol-3-Yl)methyl)acetamide | Semantic Scholar [semanticscholar.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Bromo-1-(phenylsulfonyl)-1H-indole

Abstract

5-Bromo-1-(phenylsulfonyl)-1H-indole is a key synthetic intermediate in medicinal chemistry and materials science, valued for the unique chemical reactivity conferred by its constituent moieties. The phenylsulfonyl group acts as a robust protecting and activating group, while the bromo-substituted indole core is a versatile scaffold for constructing complex, biologically active molecules.[1] Successful application of this compound in any research or development pipeline, however, is fundamentally dependent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This guide provides an in-depth analysis of these critical parameters, offering both foundational data and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals. We will explore the compound's solubility profile in various solvent systems and delineate its intrinsic stability under thermal, hydrolytic, and photolytic stress, grounding our discussion in authoritative guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).

Core Physicochemical Properties

A foundational understanding begins with the compound's basic molecular and physical characteristics. These properties are intrinsic to its behavior in solution and under stress.

| Property | Value | Source |

| CAS Number | 118757-11-2 | [2][3] |

| Molecular Formula | C₁₄H₁₀BrNO₂S | [3] |

| Molecular Weight | 352.21 g/mol | [3] |

| Appearance | Off-white to light yellow solid/crystalline powder | Inferred from related compounds |

| Purity | Typically ≥97% | [2] |

Solubility Profile: A Critical Parameter for Application

Solubility is a gatekeeping property in drug discovery and development; it dictates the feasibility of reaction conditions, formulation strategies, and biological assay design. The presence of a large, nonpolar phenylsulfonyl group and a halogenated aromatic system suggests that this compound is a lipophilic molecule with limited aqueous solubility.

Causality Behind Solvent Selection

The choice of solvents for characterization is driven by their utility in common laboratory applications:

-

Aqueous Buffers (e.g., PBS): Essential for biological assays and to understand behavior under physiological conditions. Most pharmaceutical compounds are weakly ionizable, making their solubility dependent on the pH of the solution.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Often used to create high-concentration stock solutions for high-throughput screening and in vitro assays due to their ability to dissolve a wide range of both polar and non-polar substances.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Common in organic synthesis for reactions and purification (crystallization).

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): Relevant for synthetic transformations and chromatographic purification.

Expected Solubility Behavior

While exhaustive experimental data for this specific molecule is not publicly available, an expected solubility profile can be constructed based on its structural components and data from analogous compounds like 5-bromoindole.[6] The following table provides expected qualitative and semi-quantitative solubility to be confirmed experimentally.

| Solvent System | Expected Solubility | Rationale & Field Insights |

| Water / PBS (pH 7.4) | Very Low / Practically Insoluble | The large, hydrophobic surface area of the molecule dominates, leading to poor interaction with water. |

| Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | An excellent solvent for many heterocyclic compounds used in drug discovery. Stock solutions are typically prepared in DMSO.[5] |

| N,N-Dimethylformamide (DMF) | High (>50 mg/mL) | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating the molecule effectively. |

| Ethanol / Methanol | Moderate | The molecule will exhibit some solubility, but it may be limited. Useful for crystallization procedures. |

| Acetone / Acetonitrile | Moderate | Common solvents for reaction chemistry and HPLC mobile phases; moderate solubility is expected. |

| Dichloromethane / Chloroform | High | The compound's relatively nonpolar character suggests good solubility in halogenated organic solvents. |

| Toluene | Low to Moderate | Expected to be soluble, but likely less so than in more polar organic solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, a critical value for biopharmaceutical classification and formulation development.[7][8]

Principle: An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved between the dissolved and undissolved states. The concentration of the dissolved compound in the supernatant is then quantified.[4]

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into multiple glass vials.[7]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, DMSO, Ethanol) to each vial.[7]

-

Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[7] Scientist's Note: A time-course experiment is often run initially to determine when the concentration in solution plateaus, thereby validating the equilibration period.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[7]

-

Sample Analysis: Carefully aspirate a known volume of the clear supernatant. Dilute the sample as necessary with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][7]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Measurement.

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of a compound is mandated by regulatory bodies and is crucial for determining its retest period, storage conditions, and potential degradation products.[9][10] Forced degradation, or stress testing, is the cornerstone of this evaluation, designed to intentionally degrade the molecule to understand its intrinsic vulnerabilities.[11]

Forced Degradation (Stress Testing) Strategy

Stress testing should be performed on a single batch and include exposure to heat, humidity, a range of pH values, and light.[11] The goal is to generate a degradation level of 5-20% to ensure that analytical methods are capable of detecting degradants and to elucidate degradation pathways.

| Stress Condition | ICH Guideline Reference | Typical Protocol |

| Thermal (Dry Heat) | ICH Q1A(R2) | Solid compound stored at elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 7-14 days).[11][12] |

| Hydrolytic (Acid) | ICH Q1A(R2) | Compound in solution with 0.1 M HCl at RT and/or elevated temperature (e.g., 60°C). |

| Hydrolytic (Base) | ICH Q1A(R2) | Compound in solution with 0.1 M NaOH at RT and/or elevated temperature (e.g., 60°C). |

| Hydrolytic (Neutral) | ICH Q1A(R2) | Compound in purified water at RT and/or elevated temperature (e.g., 60°C). |

| Oxidative | ICH Q1A(R2) | Compound in solution with 3% H₂O₂ at RT. |

| Photolytic | ICH Q1B | Solid and solution samples exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of near UV energy.[13][14][15][16] |

Predicted Degradation Pathways & Rationale

-

Thermal Degradation: The primary point of thermal liability is likely the C-S and N-S bonds of the phenylsulfonyl group. At high temperatures, cleavage could occur, leading to the formation of 5-bromoindole and benzenesulfonic acid or related products.[17][18] The indole ring itself is generally thermally stable but can undergo decomposition at very high temperatures.[19]

-

Hydrolytic Degradation: The N-sulfonyl bond is known to be susceptible to hydrolysis, particularly under basic conditions, which would regenerate 5-bromoindole. The rate of hydrolysis across the pH range needs to be determined experimentally.

-

Photodegradation: Indole and its derivatives are known to be photosensitive.[13] The extended π-system can absorb UV light, potentially leading to dimerization, oxidation, or other complex reactions. The bromine atom may also participate in photolytic reactions. A dark control sample is essential in photostability studies to distinguish between light-induced degradation and any thermal degradation that may occur in the chamber.[13]

Experimental Protocol: General Forced Degradation

Principle: To expose the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[11]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acid/Base/Neutral Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl, 0.2 M NaOH, or water, respectively, to achieve a final acid/base concentration of 0.1 M.

-

Oxidation: Mix the stock solution with an appropriate volume of 6% H₂O₂ to achieve a final concentration of 3%.

-

Thermal (Solution): Place sealed vials of the neutral solution in an oven at 60-80°C.

-

-

Stress Conditions: Incubate the samples under the specified conditions. Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralization & Dilution: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before dilution to prevent further degradation. Dilute all samples to the target analytical concentration.

-

Photostability:

-

Analysis: Analyze all stressed samples, controls, and a time-zero (unstressed) sample using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products. A photodiode array (PDA) detector is ideal for monitoring peak purity.

Workflow for Forced Degradation Studies

Caption: Strategy for Forced Degradation Stability Testing.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

-

Storage: The solid compound should be stored in a well-sealed container in a cool, dry, and dark place. Storage at -20°C is recommended for long-term preservation.[20]

-

Light Protection: Due to the potential photosensitivity of the indole core, the compound should be protected from light. Use amber vials or wrap containers in aluminum foil.[20]

-

Solution Stability: Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability in aqueous buffers is likely limited, and such solutions should be prepared fresh before use.

Conclusion

This compound is a compound of significant interest, but its utility is directly tied to its solubility and stability. It is predicted to be a lipophilic molecule with high solubility in polar aprotic solvents like DMSO and poor solubility in aqueous media. Its stability profile is likely dictated by the N-sulfonyl group, which is susceptible to hydrolytic cleavage, and the indole ring, which is prone to photodegradation. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize these properties, enabling informed decisions in synthesis, formulation, and biological testing, and ultimately accelerating the research and development timeline.

References

- World Health Organization. (2009). Annex 10 - ICH Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Q1 Scientific. (2021). Photostability testing theory and practice.

- PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development.

- Gao, Y., & Geng, L. D. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.

- BenchChem. (2025). 5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals.

- SGS. (n.d.). Photostability.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- Lund University Publications. (n.d.).

- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Pawar, P. A., et al. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research.

- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

- Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- Labchem. (n.d.). This compound, 97%.

- Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- ResearchGate. (n.d.). Thermal degradation mechanisms for pure sulfamethoxazole.

- GoldBio. (n.d.). 5-Bromoindole, 98.0%.

- IGI Global. (2025).

- Montaudo, S., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(10), 2383.

- ChemicalBook. (2017). 5-BROMO-1-(PHENYLSULFONYL)INDOLE | 118757-11-2.

- ResearchGate. (2025). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

Sources

- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 97% [labchem.co.za]

- 3. 5-BROMO-1-(PHENYLSULFONYL)INDOLE | 118757-11-2 [m.chemicalbook.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. database.ich.org [database.ich.org]

- 10. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 11. qlaboratories.com [qlaboratories.com]

- 12. Thermal degradation: Significance and symbolism [wisdomlib.org]

- 13. q1scientific.com [q1scientific.com]

- 14. Photostability | SGS [sgs.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-(phenylsulfonyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a phenylsulfonyl group at the N-1 position, along with a bromine atom at the C-5 position, offers unique opportunities for further functionalization and modulation of its physicochemical properties. This document details a robust synthetic protocol, delves into the mechanistic underpinnings of the key reaction step, and provides a thorough guide to the structural and spectroscopic characterization of the title compound. The information presented herein is intended to empower researchers to confidently synthesize and reliably characterize this versatile molecule for their specific research and development needs.

Introduction: The Significance of this compound

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1] The functionalization of the indole core is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's therapeutic properties. The phenylsulfonyl group, when attached to the indole nitrogen, acts as a robust protecting group and can influence the electronic properties of the indole ring. Furthermore, the presence of a bromine atom at the 5-position provides a valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.[2] Consequently, this compound serves as a pivotal intermediate in the synthesis of potential therapeutic agents and novel organic materials.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence, starting from the commercially available 5-bromoindole. The first step involves the deprotonation of the indole nitrogen, followed by nucleophilic attack on benzenesulfonyl chloride.

Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzenesulfonyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq). Dissolve the 5-bromoindole in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated to form the corresponding indolide anion.

-

N-Sulfonylation: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Mechanistic Insights: The N-Sulfonylation Reaction

The N-sulfonylation of the 5-bromoindolide anion with benzenesulfonyl chloride proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the indolide anion, being electron-rich, acts as a nucleophile and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the N-S bond. The use of a strong base like sodium hydride is crucial to deprotonate the indole nitrogen, which has a pKa of approximately 17, thereby generating a potent nucleophile.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Overall Characterization Workflow

Caption: A schematic representation of the characterization process for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-8.0 | m | 2H | Protons ortho to the sulfonyl group on the phenyl ring |

| ~ 7.4-7.6 | m | 4H | Remaining phenyl protons and H-4 of the indole ring |

| ~ 7.2-7.3 | dd | 1H | H-6 of the indole ring |

| ~ 7.1 | d | 1H | H-7 of the indole ring |

| ~ 6.5 | d | 1H | H-3 of the indole ring |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138-140 | C-ipso of the phenylsulfonyl group |

| ~ 135-137 | C-7a of the indole ring |

| ~ 133-135 | C-para of the phenylsulfonyl group |

| ~ 129-131 | C-ortho of the phenylsulfonyl group |

| ~ 126-128 | C-meta of the phenylsulfonyl group |

| ~ 125-127 | C-3a of the indole ring |

| ~ 123-125 | C-6 of the indole ring |

| ~ 120-122 | C-4 of the indole ring |

| ~ 115-117 | C-5 of the indole ring (bearing Br) |

| ~ 113-115 | C-7 of the indole ring |

| ~ 108-110 | C-3 of the indole ring |

| ~ 105-107 | C-2 of the indole ring |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific spectrometer used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation: Prepare a sample by either making a KBr pellet or by attenuated total reflectance (ATR).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 1600, 1480 | C=C stretch | Aromatic rings |

| ~ 1370-1350 | Asymmetric SO₂ stretch | Sulfonyl |

| ~ 1180-1160 | Symmetric SO₂ stretch | Sulfonyl |

| ~ 750-700 | C-H bend | Aromatic |

| ~ 600-500 | C-Br stretch | Bromoalkane |

The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator of successful N-sulfonylation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Obtain the mass spectrum.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₀BrNO₂S). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for N-sulfonylindoles may involve the cleavage of the N-S bond and the C-S bond, leading to fragments corresponding to the 5-bromoindole cation and the phenylsulfonyl cation.

Conclusion

This technical guide has outlined a reliable and reproducible methodology for the synthesis of this compound. The detailed experimental protocol, coupled with an understanding of the underlying reaction mechanism, provides a solid foundation for its preparation. Furthermore, the comprehensive characterization workflow, detailing the expected outcomes from NMR, IR, and MS analyses, ensures the unambiguous identification and purity assessment of the final product. The versatility of this compound as a synthetic intermediate makes it a valuable asset in the toolbox of organic and medicinal chemists.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

- MDPI. (2020). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 25(15), 3483.

-

PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-bromo-1-(phenylsulfonyl)indoline. Retrieved from [Link]

- Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10).

- Google Patents. (n.d.). CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

SpectraBase. (n.d.). 5-bromo-1-(phenylsulfonyl)indoline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

- Becerra, D., et al. (2024). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. Journal of Molecular Structure, 1295, 136693.

- Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.

- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Li, W., et al. (2020). Direct Synthesis of Sulfonylated Spiro[indole-3,3′-pyrrolidines] by Silver-Mediated Sulfonylation of Acrylamides Coupled with Indole Dearomatization. Organic Letters, 22(5), 1968–1972.

- King, J. F., & Rathore, R. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 79(5-6), 934-943.

- Owolabi, B. O., & Adejumo, A. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). N-sulfonylation using p-toluenesulfonyl chloride. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-Bromo-1-(phenylsulfonyl)-1H-indole 5g. Retrieved from [Link]

Sources

Biological Activity Screening of 5-Bromo-1-(phenylsulfonyl)-1H-indole Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1] The strategic introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C5 position of the indole ring creates the 5-Bromo-1-(phenylsulfonyl)-1H-indole framework. This modification significantly alters the molecule's electronic and lipophilic properties, opening new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of the synthesis, biological screening, and computational analysis of this promising class of derivatives. We will delve into field-proven protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory potential, underpinned by mechanistic insights and computational validation, to equip researchers with the knowledge to explore this versatile scaffold.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity.[2] This versatility has led to the development of numerous indole-containing drugs, including the anti-inflammatory agent Indomethacin and the anticancer drug Vincristine.[3][4] The functionalization of the indole core is a key strategy for modulating pharmacological activity.

The this compound scaffold incorporates two critical modifications:

-

N1-Phenylsulfonyl Group: This strong electron-withdrawing group enhances the acidity of the indole N-H proton (in the precursor) and can participate in crucial binding interactions with protein targets. It also modulates the overall lipophilicity of the molecule.

-

C5-Bromo Substitution: The bromine atom, a halogen, can increase membrane permeability and metabolic stability. Critically, it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding and can significantly enhance potency and selectivity.

These features make this compound derivatives compelling candidates for screening against a wide range of diseases, particularly cancer, infectious diseases, and inflammatory disorders.[5][6]

Synthesis of this compound Derivatives

The synthesis of this scaffold typically begins with the commercially available 5-bromoindole. The process involves a two-step reaction sequence: N-sulfonylation followed by functionalization at other positions of the indole ring.

General Synthetic Protocol

-

N-Sulfonylation of 5-Bromoindole: 5-bromoindole is deprotonated using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like Dimethylformamide (DMF). The resulting anion then reacts with benzenesulfonyl chloride to yield the core scaffold, this compound.[7]

-

Functionalization: Further derivatization can be achieved through various organic reactions. For example, a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF can introduce a formyl group at the C3-position, which can then be used as a handle for synthesizing a wide array of derivatives like hydrazones or chalcones.[8]

Synthesis Workflow Diagram

Caption: General workflow for synthesizing this compound derivatives.

Biological Activity Screening: A Multi-Pronged Approach

A comprehensive screening strategy is essential to uncover the full therapeutic potential of the synthesized derivatives. This typically involves a tiered approach, starting with broad primary screens followed by more focused secondary and mechanistic assays.

Anticancer Activity Screening

Indole derivatives have shown significant promise as anticancer agents by targeting various oncogenic pathways, including tubulin polymerization and receptor tyrosine kinases.[5][9]

The primary goal is to identify compounds that selectively inhibit the growth of cancer cells. Key mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, or inhibiting crucial enzymes involved in cancer cell proliferation and survival.[10] Many indole derivatives are known to be effective against a range of cancer cell lines, including those from breast (MCF-7), lung (A549), and colon cancers.[11][12]

The MTT assay is a robust, colorimetric method widely used for high-throughput screening to assess the cytotoxic effects of compounds on cancer cell lines.[13]

Protocol Steps:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

A key mechanism of anticancer drugs is the induction of apoptosis. The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common target for indole derivatives.

Caption: Inhibition of Bcl-2 by indole derivatives can trigger the intrinsic apoptosis pathway.[9]

| Compound ID | Derivative Structure | IC₅₀ vs. A549 (µM) | IC₅₀ vs. MCF-7 (µM) |

| BS-IN-01 | R = -H | 25.4 | 32.1 |

| BS-IN-02 | R = -3-CHO | 8.2 | 11.5 |

| BS-IN-03 | R = -3-CH=N-NH-Ph | 2.5 | 4.8 |

| Doxorubicin | (Positive Control) | 0.9 | 1.2 |

Antimicrobial Activity Screening

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[14] Indole derivatives have demonstrated potent activity against a range of pathogenic bacteria.[15][16]

Screening is aimed at identifying compounds that can inhibit or kill bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[15] The mechanism can involve disrupting cell wall synthesis, inhibiting DNA replication, or interfering with essential metabolic pathways.

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Steps:

-

Compound Preparation: Prepare serial two-fold dilutions of the indole derivatives in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria). Use a standard antibiotic like Ciprofloxacin as a positive control.[15]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. P. aeruginosa (µg/mL) |

| BS-IN-01 | >128 | 64 | 128 |

| BS-IN-02 | 32 | 16 | 64 |

| BS-IN-03 | 8 | 4 | 16 |

| Ciprofloxacin | 1 | 0.5 | 1 |

Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many, like Indomethacin, are indole-based.[17][18]

The primary targets for many anti-inflammatory drugs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins.[6] Screening aims to identify compounds that can reduce the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[4][19]

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol Steps:

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Leave one set of wells unstimulated as a negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Computational Studies: Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).[20] It provides valuable insights into the structure-activity relationship (SAR) and helps in rational drug design.[21]

Rationale

For the this compound derivatives, docking can be used to:

-

Predict their binding affinity and orientation within the active site of targets like COX-2 (for anti-inflammatory activity) or EGFR Tyrosine Kinase (for anticancer activity).[11]

-

Explain the experimental results, for instance, why one derivative is more potent than another.

-

Guide the synthesis of new, more potent derivatives by identifying key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions).[9]

Molecular Docking Workflow

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rjpn.org [rjpn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics: synthesis and SAR of novel analogs of MBX 1066 and MBX 1090 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 5-Bromo-1-(phenylsulfonyl)-1H-indole in Complex Alkaloid Synthesis: A Technical Guide

This guide provides an in-depth technical analysis of 5-Bromo-1-(phenylsulfonyl)-1H-indole as a pivotal precursor in the synthesis of complex indole alkaloids. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic rationale behind its use, detailing its synthesis, reactivity in cornerstone C-C bond-forming reactions, and subsequent deprotection. The narrative is grounded in field-proven insights, focusing on the causality of experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Advantage of the N-Phenylsulfonyl Protecting Group

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[1] However, its inherent reactivity, particularly the nucleophilicity of the N-H proton and the C3 position, often complicates multi-step synthetic campaigns. The strategic installation of a protecting group on the indole nitrogen is therefore a critical design element in the total synthesis of complex indole alkaloids.

The 1-(phenylsulfonyl) group stands out as a particularly robust and versatile choice for several key reasons:

-

Modulation of Reactivity : It withdraws electron density from the pyrrole ring, deactivating it towards unwanted electrophilic substitution while simultaneously increasing the acidity of the C2-proton, facilitating selective lithiation and functionalization at that position.

-

Stability : The phenylsulfonyl group is exceptionally stable to a wide range of reaction conditions, including those employed in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic strategy.[2]

-

Facilitation of C-H Activation : The directing ability of the N-sulfonyl group can be harnessed in palladium-catalyzed C-H functionalization reactions, offering alternative pathways for molecular elaboration.

-

Reliable Removal : Despite its robustness, the phenylsulfonyl group can be cleaved under specific and reliable conditions that are often compatible with sensitive functional groups present in late-stage synthetic intermediates.

The presence of a bromine atom at the C5 position of the indole core further enhances the synthetic utility of this precursor, providing a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This dual functionality makes this compound a powerful linchpin in convergent synthetic strategies toward complex targets like the dragmacidin family of marine alkaloids.

Synthesis of the Precursor: A Two-Step Protocol

The preparation of this compound is efficiently achieved in a two-step sequence starting from commercially available indole.

Step 1: Regioselective Bromination of Indole

Direct bromination of indole is notoriously unselective. A reliable method involves the temporary protection of the C2 and C3 positions via sulfonation, which directs the electrophilic bromination to the C5 position.

Experimental Protocol: Synthesis of 5-Bromoindole

| Step | Reagent | Solvent | Temperature | Time | Typical Yield | Notes |

| 1. Sulfonate Formation | Sodium Bisulfite | Ethanol/Water | Room Temp. | Overnight | ~97% | Forms the sodium indoline-2-sulfonate adduct. |

| 2. N-Acetylation | Acetic Anhydride | Acetic Anhydride | 70-90°C | 3 hours | - | The crude product is used directly in the next step. |

| 3. Bromination | Bromine | Water | 0-5°C | 1 hour | - | Careful temperature control is critical to prevent side reactions. |

| 4. Deprotection | 40% NaOH | Water | 50°C | ~15 hours | ~61% (overall) | The basic hydrolysis removes both the acetyl and sulfonate groups. |

This protocol is adapted from established literature procedures.[3]

Step 2: N-Phenylsulfonylation

The protection of the synthesized 5-bromoindole with benzenesulfonyl chloride is a standard procedure, typically achieved by deprotonating the indole nitrogen with a strong base followed by quenching with the electrophilic sulfonyl chloride. A similar protocol has been successfully employed in the total synthesis of Dragmacidin D using 6-bromoindole.[4]

Experimental Protocol: Synthesis of this compound

| Step | Reagent | Solvent | Temperature | Time | Typical Yield | Notes |

| 1. Deprotonation | Sodium Hydride (NaH, 60% dispersion) | Anhydrous DMF | 0°C to RT | 30 min | - | Exercise caution: NaH is pyrophoric and reacts violently with water. The combination of NaH and DMF can lead to exothermic decomposition at elevated temperatures.[5][6][7] |

| 2. Sulfonylation | Benzenesulfonyl Chloride | Anhydrous DMF | 0°C to RT | 4-6 hours | High | The reaction progress should be monitored by TLC. |

This is a generalized protocol. Researchers should consult specific literature for substrate-dependent optimization.[8]

Application in Alkaloid Synthesis: The Case of Dragmacidin D

The utility of N-sulfonylated bromoindoles is powerfully demonstrated in the first total synthesis of the biologically significant bis-indole alkaloid, Dragmacidin D, by the Stoltz group.[4][9] Their strategy hinges on a series of meticulously controlled palladium-catalyzed Suzuki cross-coupling reactions to assemble the complex core of the molecule.

The Strategic Role in the Dragmacidin D Synthesis

In this synthesis, an N-tosyl-6-bromoindole (a close analog of our target precursor) serves as a key building block. The N-sulfonyl group is critical for the success of the Suzuki couplings, preventing interference from the otherwise reactive N-H bond. The bromine atom provides the necessary handle for the palladium-catalyzed C-C bond formation.

Key Transformation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. In the context of the Dragmacidin D synthesis, two sequential Suzuki couplings are performed. The first couples an indole boronic ester to a dibromopyrazine core, and the second couples the N-sulfonyl-6-bromoindole fragment to the resulting intermediate. The conditions must be carefully controlled to achieve selective coupling.

| Component | Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid/Ester | Indole or Aryl Boronic Acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates the catalytic cycle |

| Base | Aqueous Na₂CO₃ or K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent System | Benzene/Methanol/Water or Dioxane/Water | Solubilizes reactants and reagents |

| Temperature | 50-80°C | Provides thermal energy for the reaction |

This protocol is based on the conditions reported by Stoltz et al. for the synthesis of Dragmacidin D.[4][10]

The catalytic cycle for this transformation is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Deprotection of the N-Phenylsulfonyl Group

The final stage in many synthetic sequences involving this precursor is the removal of the N-phenylsulfonyl group to unveil the natural product's core structure. The robustness of the S-N bond necessitates specific, often reductive, conditions for its cleavage.

Field-Proven Methodology: Magnesium in Methanol

A widely adopted and effective method for the deprotection of N-sulfonylated indoles is the use of magnesium turnings in anhydrous methanol.[1][11] This method is valued for its relatively mild conditions and high efficiency.

The reaction is believed to proceed via a single-electron transfer (SET) mechanism. Magnesium metal acts as the electron donor. The resulting radical anion undergoes fragmentation to cleave the nitrogen-sulfur bond, affording the deprotected indole anion, which is subsequently protonated by the methanol solvent.

Experimental Protocol: N-Phenylsulfonyl Deprotection

| Step | Reagent | Solvent | Temperature | Time | Typical Yield | Notes |

| 1. Reductive Cleavage | Magnesium Turnings (excess) | Anhydrous Methanol | Room Temp. or 50°C | 12-24 hours | 85-95% | The reaction can be initiated with a crystal of iodine. Progress is monitored by TLC. |

This is a generalized protocol and may require optimization for complex substrates.[1][12]

Conclusion

This compound is a highly strategic and enabling precursor for the synthesis of complex indole alkaloids. The phenylsulfonyl protecting group provides the necessary stability and reactivity modulation to allow for sophisticated synthetic transformations, particularly palladium-catalyzed cross-coupling reactions at the C5-position. The successful total synthesis of Dragmacidin D serves as a testament to the power of this approach. The reliable protocols for its synthesis, application in C-C bond formation, and subsequent removal make it an invaluable tool for researchers and professionals in the field of organic synthesis and drug development.

References

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. [Link]

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). Supplemental materials for: The First Total Synthesis of Dragmacidin D. CaltechAUTHORS. [Link]

-

Request PDF. (2025). The First Total Synthesis of Dragmacidin D. ResearchGate. [Link]

-

Garg, N. K., Caspi, D. D., & Stoltz, B. M. (2004). The total synthesis of (+)-dragmacidin F. Journal of the American Chemical Society, 126(31), 9552–9553. [Link]

-

Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The first total synthesis of dragmacidin d. PubMed. [Link]

-

Jiang, B., Yang, C. G., & Wang, J. (2002). Enantioselective synthesis of marine indole alkaloid hamacanthin B. The Journal of Organic Chemistry, 67(4), 1396–1398. [Link]

-

Festa, A. A., et al. (2020). Total synthesis of hamacanthin B class marine bisindole alkaloids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]

-

Keel, K., et al. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5442–5446. [Link]

-

Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. (2024). National Institutes of Health. [Link]

-

Pingaew, R., et al. (2013). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. PubMed. [Link]

-

Bisy, A., et al. (2001). Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. PubMed. [Link]

-

Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PubMed Central. [Link]

- Google Patents. (n.d.). CN105622481A - Process for efficient synthesis of 5-bromoindole.

-

Rao, S. V., et al. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. ResearchGate. [Link]

-

SynArchive. (n.d.). Synthesis of Dragmacidin D by Brian M. Stoltz (2002). SynArchive. [Link]

-

Asian Journal of Chemistry. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry. [Link]

-

Request PDF. (2025). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. [Link]

-

Modular assembly of indole alkaloids enabled by multicomponent reaction. (2023). National Institutes of Health. [Link]

-

Wordpress. (n.d.). Specific Solvent Issues with the SNAr Reaction. Wordpress. [Link]

-

Johns Hopkins Lab Safety. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins University. [Link]

-

Scribd. (n.d.). Explosion Hazards of Sodium Hydride in DMSO, DMF, DMAc. Scribd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]

- 6. labsafety.jhu.edu [labsafety.jhu.edu]

- 7. scribd.com [scribd.com]

- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Exploring the reactivity of the C-Br bond in 5-Bromo-1-(phenylsulfonyl)-1H-indole

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-1-(phenylsulfonyl)-1H-indole

This guide provides an in-depth exploration of the synthetic transformations centered on the carbon-bromine bond of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes field-proven insights with established chemical principles to serve as a practical resource for leveraging this versatile building block. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer a comparative analysis to guide strategic synthetic planning.

Introduction: A Versatile Scaffold in Modern Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a critical strategy for modulating biological activity. This compound emerges as a particularly valuable intermediate. The bromine atom at the C5 position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, while the N-phenylsulfonyl group plays a crucial, multifaceted role in modulating the molecule's reactivity.[2] This guide will illuminate the chemistry of this powerful reagent, providing the technical foundation needed to exploit its full synthetic potential.

The Decisive Influence of the N-Phenylsulfonyl Group

The strategic placement of a phenylsulfonyl group on the indole nitrogen is a cornerstone of this reagent's utility. This powerful electron-withdrawing group fundamentally alters the electronic character of the indole ring system.

-

Activation towards Nucleophilic Attack: While an unprotected indole is electron-rich and typically reacts with electrophiles, the N-phenylsulfonyl group diminishes this electron density. This "deactivation" towards traditional electrophilic substitution is coupled with an "activation" of the C-Br bond towards metal-catalyzed cross-coupling reactions.[3]

-

Directing Group and Protecting Group: The sulfonyl moiety acts as a robust protecting group, preventing unwanted side reactions at the nitrogen. It can also function as a direct-metalation group, although its primary role in the context of the C5-Br bond is electronic activation.[3]

-

Enhanced Stability and Handling: N-sulfonylation improves the crystalline nature and stability of the indole, making it easier to handle and purify compared to its N-H counterpart.

This electronic modification is the key reason why the C5-Br bond in this substrate undergoes reactions like Suzuki-Miyaura and Buchwald-Hartwig amination with high efficiency.

Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed formation of carbon-carbon and carbon-heteroatom bonds represents the most powerful application of this compound. The general workflow for these reactions is highly conserved, involving the careful assembly of reagents under an inert atmosphere.

Caption: Generalized experimental workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid.[1] This reaction is celebrated for its high functional group tolerance and generally mild conditions.[1][4]

The catalytic cycle hinges on three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indole.

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is facilitated by a base.[4]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Comparative Analysis of Suzuki-Miyaura Reaction Conditions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Arylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | MeCN/H₂O | 37 | 18 | High | [1] |

| Phenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | Ethanol | MW | 0.5-0.7 | High | [1] |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (N/A) | dppf | K₂CO₃ | DME | 80 | 2 | 95 | [5][6] |

Detailed Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (3.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 1-5 mol%) in a portion of the degassed solvent.

-

Seal the reaction vial with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent (e.g., dioxane, DME, or an aqueous mixture) via syringe, followed by the catalyst solution.[6]

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-1-(phenylsulfonyl)-1H-indole.[1]

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful route to stilbene and cinnamate-type structures.[7] The reaction is highly regioselective, governed primarily by steric factors in the intramolecular case, and is tolerant of a wide range of functional groups.[7][8] A key step in the mechanism is the syn-migratory insertion of the alkene into the Aryl-Palladium bond, followed by a syn-β-hydride elimination to release the product.[7]

Table 2: Heck Reaction Conditions for Bromoindoles

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Acrylic Acid | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4.0) | MeCN/H₂O (1:1) | MW | >95 | [9] |